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Compound of Interest

Compound Name:
2-Chlorocyclohex-1-

enecarbaldehyde

Cat. No.: B154298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-chlorocyclohex-1-enecarbaldehyde,

including its nomenclature, chemical properties, synthesis, and reactivity. The information is

intended for use in research and development settings.

Nomenclature and Chemical Identity
The formal IUPAC name for this compound is 2-chlorocyclohex-1-ene-1-carbaldehyde.[1][2] It

is also known by several synonyms, which are useful for searching chemical databases and

literature.

Identifier Type Value

IUPAC Name 2-chlorocyclohex-1-ene-1-carbaldehyde[1][2]

CAS Number 1680-73-5[1][2]

Molecular Formula C7H9ClO[1][2]

SMILES C1CCC(=C(C1)C=O)Cl[1]

InChIKey LRPFOCFIHOUPNU-UHFFFAOYSA-N[1]

Synonyms
2-chloro-1-cyclohexenecarbaldehyde, 2-

chlorocyclohexene-1-carbaldehyde[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b154298?utm_src=pdf-interest
https://www.benchchem.com/product/b154298?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://www.achemblock.com/u109732-2-chlorocyclohex-1-enecarbaldehyde.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://www.achemblock.com/u109732-2-chlorocyclohex-1-enecarbaldehyde.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://www.achemblock.com/u109732-2-chlorocyclohex-1-enecarbaldehyde.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://www.achemblock.com/u109732-2-chlorocyclohex-1-enecarbaldehyde.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorocyclohex-1-enecarbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical and Computed Properties
This table summarizes key physical and computed properties for 2-chlorocyclohex-1-
enecarbaldehyde. These values are essential for experimental design, including solvent

selection, reaction temperature, and analytical method development.

Property Value

Molecular Weight 144.60 g/mol [1]

Exact Mass 144.0341926 Da[1]

Complexity 149[1]

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 1

Synthesis and Experimental Protocols
2-Chlorocyclohex-1-enecarbaldehyde is commonly synthesized via the Vilsmeier-Haack

reaction. This reaction is a versatile method for the formylation of electron-rich substrates,

including activated alkenes like the enol or enamine derivatives of cyclohexanone.[3][4][5][6]

The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a formamide

derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride,

POCl₃).[4][5]

General Synthesis Pathway: Vilsmeier-Haack Reaction
The logical workflow for the synthesis is outlined below. The process begins with the activation

of a formamide with phosphoryl chloride to generate the electrophilic Vilsmeier reagent. This

reagent then reacts with cyclohexanone to yield the target product after hydrolysis.
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Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol
While a specific, peer-reviewed protocol for this exact molecule is not readily available in the

search results, a general procedure based on the Vilsmeier-Haack reaction for ketones can be

detailed as follows. Note: This protocol is illustrative and requires optimization and safety

assessment before implementation.
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Reagent Preparation (Vilsmeier Reagent Formation):

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert

atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 1.5 equivalents) to 0 °C in

an ice bath.

Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF,

ensuring the temperature does not exceed 10 °C.

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier

reagent.

Formylation Reaction:

Dissolve cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or

excess DMF).

Add the cyclohexanone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Workup and Purification:

Cool the reaction mixture back to 0 °C.

Carefully and slowly pour the mixture onto crushed ice.

Add a saturated solution of sodium acetate or sodium carbonate to neutralize the acid and

hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete.

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate)

three times.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).
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Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the resulting crude oil via silica gel column chromatography to obtain pure 2-
chlorocyclohex-1-enecarbaldehyde.

Reactivity and Potential Applications
The structure of 2-chlorocyclohex-1-enecarbaldehyde contains several functional groups

that dictate its reactivity: a conjugated aldehyde, a carbon-carbon double bond, and a vinylic

chloride.

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for

transformations such as oxidation to a carboxylic acid (2-chlorocyclohex-1-ene-1-carboxylic

acid), reduction to an alcohol, or conversion into imines and other derivatives.

Vinylic Chloride: The chloro group can be substituted by various nucleophiles, often via

addition-elimination mechanisms or transition-metal-catalyzed cross-coupling reactions.

Conjugated System: The conjugated π-system allows for reactions like Michael additions.

This combination of functional groups makes it a useful building block or intermediate in

organic synthesis. For instance, it can be used in the synthesis of more complex cyclic and

heterocyclic systems. One documented application involves its use as a starting material for

the preparation of 2-mercaptocyclohex-1-enecarboxaldehydes.[7]

The general class of substituted cyclohexene derivatives is important in the pharmaceutical

industry for creating novel therapeutic agents.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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